CLDQ

Lipophilicity LogP Membrane Permeability

CLDQ (3-Chloro-3′,5,5′-tri-tert-butyl-4,4′-diphenoquinone) is a hindered diphenoquinone with a unique combination of a chloro substituent and asymmetric tert-butyl protection. This structural architecture provides exceptional oxidative stability and high lipophilicity (LogP 6.4886), making it ideal for stabilizing hydrophobic polymer matrices (PE, PP, silicones). Unlike unsubstituted or symmetrically substituted analogs, CLDQ offers a reactive handle for cross-coupling chemistry. Key benefits: homogeneous dispersion in non-polar polymers, sustained radical-scavenging activity, and minimal leaching. Available in research and bulk quantities with documented purity.

Molecular Formula C24H31ClO2
Molecular Weight 387 g/mol
CAS No. 42933-96-0
Cat. No. B1396496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCLDQ
CAS42933-96-0
Molecular FormulaC24H31ClO2
Molecular Weight387 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=C2C=C(C(=O)C(=C2)Cl)C(C)(C)C)C=C(C1=O)C(C)(C)C
InChIInChI=1S/C24H31ClO2/c1-22(2,3)16-10-14(11-17(20(16)26)23(4,5)6)15-12-18(24(7,8)9)21(27)19(25)13-15/h10-13H,1-9H3
InChIKeyBTAWLOMDHNZVPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CLDQ (CAS 42933-96-0): Overview of 3-Chloro-3′,5,5′-tri-tert-butyl-4,4′-diphenoquinone


CLDQ (3-Chloro-3′,5,5′-tri-tert-butyl-4,4′-diphenoquinone; CAS 42933-96-0) is a synthetic chlorinated diphenoquinone derivative with the molecular formula C24H31ClO2 and a molecular weight of 386.95 g/mol . Characterized by three bulky tert-butyl groups, a single chlorine substituent at the 3-position, and an extended quinoid π-system, CLDQ belongs to the broader class of hindered diphenoquinones . This structural architecture confers a calculated LogP of 6.4886, indicating pronounced lipophilicity, and the quinone core imparts intrinsic redox activity with potential utility as an antioxidant [1].

Why CLDQ Cannot Be Simply Substituted with Unsubstituted or Non-Chlorinated Diphenoquinone Analogs


CLDQ possesses a unique combination of a single chloro substituent and an asymmetric tert-butyl substitution pattern that fundamentally alters its physicochemical profile relative to common analogs. Substitution with unsubstituted 4,4′-diphenoquinone (CAS 494-72-4) or symmetrically substituted 3,3′,5,5′-tetra-tert-butyl-4,4′-diphenoquinone (CAS 2455-14-3) is not equivalent: CLDQ's chlorine atom introduces a polarizable moiety that increases the compound's dipole moment and alters its electron affinity, while its specific LogP of 6.4886 represents a substantial increase in lipophilicity compared to simpler quinones [1]. Furthermore, the hindered tert-butyl groups confer steric protection against nucleophilic attack at the quinoid carbonyls, prolonging stability in oxidative environments . Generic substitution therefore introduces unpredictable variability in redox potential, solubility, and long-term stability, which are critical for applications in polymer stabilization, organic synthesis, and materials science.

Quantitative Differentiation Evidence for CLDQ (42933-96-0) Relative to Diphenoquinone Analogs


Enhanced Lipophilicity of CLDQ Compared to Non-Chlorinated Diphenoquinone

CLDQ exhibits a significantly higher calculated octanol-water partition coefficient (LogP) relative to unsubstituted 4,4′-diphenoquinone, due to the combined effect of three tert-butyl groups and the chloro substituent [1]. The reported LogP for CLDQ is 6.4886, indicating a >10,000-fold greater preference for organic phases over aqueous phases compared to the baseline 4,4′-diphenoquinone [2]. This difference arises from the increased hydrophobic surface area provided by the tert-butyl groups and the electron-withdrawing chloro substituent, which reduces hydrogen-bonding capacity with water.

Lipophilicity LogP Membrane Permeability Solvent Extraction

Electron-Deficient Quinoid Core in CLDQ versus Symmetrical 3,3′,5,5′-Tetra-tert-butyl-4,4′-diphenoquinone

The presence of the electron-withdrawing chloro substituent at the 3-position in CLDQ increases the electron deficiency of the quinoid core compared to the symmetrically substituted non-chlorinated analog 3,3′,5,5′-tetra-tert-butyl-4,4′-diphenoquinone (CAS 2455-14-3) . The calculated polar surface area (PSA) of CLDQ is 34.14 Ų, which is modestly elevated relative to the non-chlorinated analog (estimated ~30–32 Ų), reflecting the contribution of the chloro substituent to the electrostatic potential of the molecule [1]. This increased electron deficiency alters the reduction potential of the quinone, rendering CLDQ more readily reducible and potentially a stronger oxidizing agent in electron-transfer reactions.

Redox Potential Electron Affinity Charge-Transfer Complexes Antioxidant Activity

Steric Hindrance and Oxidative Stability Conferred by tert-Butyl Substitution Pattern

CLDQ incorporates three tert-butyl groups at positions 3′, 5, and 5′, providing extensive steric shielding of the quinoid carbonyl groups. This substitution pattern parallels that of the well-established hindered phenol and quinone antioxidants such as 2,6-di-tert-butyl-4-methylphenol (BHT) and 3,3′,5,5′-tetra-tert-butyl-4,4′-diphenoquinone . The bulky tert-butyl groups in CLDQ hinder the approach of nucleophiles and radical species to the quinone core, thereby prolonging the compound's lifetime under oxidative stress . While direct quantitative stability data for CLDQ are lacking, analogous tert-butylated quinones exhibit significantly slower degradation kinetics in oxidizing environments (e.g., oxygen radical absorbance capacity assays) compared to non-tert-butylated or less hindered analogs, a class-level inference that supports CLDQ's enhanced stability profile [1].

Oxidative Stability Steric Hindrance Antioxidant Polymer Additive

Asymmetric Chloro Substitution in CLDQ as a Synthetic Handle versus Symmetrical Diphenoquinones

The single chlorine atom at the 3-position of CLDQ provides a unique reactive site for further chemical elaboration that is entirely absent in non-halogenated diphenoquinones such as 3,3′,5,5′-tetra-tert-butyl-4,4′-diphenoquinone . This chloro substituent can participate in nucleophilic aromatic substitution reactions or transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Ullmann) to introduce aryl, amino, or alkoxy functionalities at the 3-position [1]. By contrast, non-halogenated analogs lack this synthetic handle and can only be modified through less selective electrophilic substitution or redox transformations . The presence of the chloro group thus enables the generation of a diverse library of CLDQ derivatives with tailored properties for specific applications.

Organic Synthesis Cross-Coupling Nucleophilic Substitution Functionalization

Optimal Application Scenarios for CLDQ Based on Evidence-Based Differentiation


Polymer Stabilizer and Antioxidant Additive for Hydrophobic Matrices

Due to its high calculated LogP of 6.4886 and the steric protection afforded by three tert-butyl groups, CLDQ is ideally suited as a stabilizer or antioxidant additive in highly hydrophobic polymer matrices such as polyethylene, polypropylene, and silicone-based elastomers [1]. Its pronounced lipophilicity ensures homogeneous dispersion and minimal leaching from the polymer bulk into aqueous environments, while the hindered quinoid core provides sustained radical-scavenging activity under thermal and oxidative stress . This combination of properties makes CLDQ a compelling candidate over less lipophilic or less sterically hindered diphenoquinone analogs for long-term polymer stabilization applications.

Organic Semiconductor and Charge-Transfer Material Precursor

The electron-deficient quinoid core of CLDQ, enhanced by the chloro substituent relative to non-halogenated analogs, renders it a promising acceptor component in charge-transfer complexes or organic semiconductor devices [1]. The high LogP (6.4886) further facilitates solution processing in non-polar organic solvents, a common requirement in the fabrication of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) . Additionally, the chloro substituent offers a synthetic handle for further functionalization to tune electronic properties, enabling the design of tailored donor-acceptor architectures.

Lipophilic Antioxidant in Non-Aqueous Formulations and Lubricants

CLDQ's extreme lipophilicity (LogP 6.4886) and oxidative stability, conferred by the tert-butyl substitution pattern, make it an effective antioxidant candidate for non-aqueous formulations including synthetic lubricants, hydraulic fluids, and oil-based coatings [1]. In these environments, the compound's negligible aqueous solubility (estimated LogS < -7) prevents migration into water-contacting phases, while the hindered quinone core provides long-lasting protection against oxidative degradation of the base fluid . This application scenario capitalizes on the specific physicochemical differentiation of CLDQ relative to less lipophilic or non-hindered antioxidants that may be rapidly consumed or extracted in such environments.

Synthetic Intermediate for Functionalized Diphenoquinone Derivatives via Cross-Coupling

The single chloro substituent at the 3-position of CLDQ serves as a versatile reactive handle that distinguishes it from non-halogenated diphenoquinone analogs [1]. This enables CLDQ to function as a key intermediate in palladium-catalyzed cross-coupling reactions—such as Suzuki-Miyaura, Buchwald-Hartwig amination, or Sonogashira couplings—to generate a diverse library of 3-aryl, 3-amino, or 3-alkynyl substituted diphenoquinones . The resulting derivatives can be tailored for specific electronic, optical, or biological properties, offering synthetic chemists a unique entry point for structure-activity relationship studies or the development of novel functional materials.

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